molecular formula C4H8O2 B2577784 2-Methyloxetan-3-ol CAS No. 1420681-59-9

2-Methyloxetan-3-ol

Cat. No. B2577784
CAS RN: 1420681-59-9
M. Wt: 88.106
InChI Key: KHCRYZBFFWBCMJ-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-ol, also known as MOX, is a cyclic ether formed by the fusion of an oxetane ring with one methyl group, one hydroxyl group, and one methylene group as substituents . It has a molecular formula of C4H8O2 and a molecular weight of 88.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 . This indicates that the molecule consists of a four-membered oxetane ring with a methyl group attached to one carbon and a hydroxyl group attached to another carbon.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .


Physical And Chemical Properties Analysis

This compound is a yellow liquid . It should be stored at room temperature .

Scientific Research Applications

Pheromone Precursor Synthesis

2-Methyloxetan-3-ol is relevant in the synthesis of sex pheromone precursors for various species of pine sawflies. The synthesis process involves the ring opening of epoxides followed by stereoselective acylation, producing biologically active stereoisomers specific to certain species (Hedenström et al., 2002).

Antimicrobial Applications

A novel class of copolyoxetanes with quaternary ammonium and PEG-like side chains, derived from methyloxetane compounds, demonstrates significant antimicrobial effectiveness. These compounds show promising results against Gram-positive and Gram-negative bacteria while maintaining good biocompatibility, indicating their potential as therapeutic agents (Chakrabarty et al., 2011).

Polymerization Research

The monomer Ethyl-3-(acryloyloxy)methyloxetane (EAO), containing an oxetane group, has been successfully polymerized via Atom Transfer Radical Polymerization (ATRP). This process is significant for the synthesis of polymers with specific properties, where the oxetane group's integrity is maintained (Singha et al., 2005).

Antioxidant Activity Studies

2-Methyl-1,3-benzoxazol-6-ol, structurally related to methyloxetane compounds, exhibits antioxidant effects. Its activity in the radical chain oxidation of organic compounds and interaction with various radicals has been studied, providing insights into its potential use in oxidative stress-related applications (Khizhan et al., 2011).

Sustainable Solvent Applications

2-Methyloxolane, derived from methyloxetane, is investigated as a bio-based solvent for the extraction of natural products. Its properties, such as solvent power, extraction efficiency, and environmental impacts, are compared with conventional solvents like hexane, highlighting its potential as a sustainable alternative in extraction processes (Rapinel et al., 2020).

Catalytic Process Optimization

The use of methyloxetane compounds in catalytic process development, particularly in alkyne hydrogenations, has been reviewed. This includes the optimization of catalysts and reactor designs, as exemplified in the case study of 2-methyl-3-butyn-2-ol hydrogenation (Crespo-Quesada et al., 2012).

Safety and Hazards

2-Methyloxetan-3-ol is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance . If swallowed, one should call a poison center or doctor .

Future Directions

The experimental and computational results underscore that reactions of cyclic ethers like 2-Methyloxetan-3-ol are inherently more complex than currently prescribed in chemical kinetic models utilized for combustion . This suggests that future research could focus on improving these models to better account for the complexity of these reactions .

Biochemical Analysis

Biochemical Properties

It is known that alkyl-substituted cyclic ethers like 2-Methyloxetan-3-ol are intermediates formed in abundance during the low-temperature oxidation of hydrocarbons and biofuels via a chain-propagating step with OH

Cellular Effects

It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled . This suggests that this compound may have adverse effects on cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that reactions of cyclic ether radicals like this compound involve a competition between ring opening and reaction with O2 . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The compound is recommended to be stored at room temperature , suggesting that it has a certain degree of stability. Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

As an alkyl-substituted cyclic ether, it is known to be involved in the low-temperature oxidation of hydrocarbons and biofuels

properties

IUPAC Name

2-methyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRYZBFFWBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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